molecular formula C7H10F3N3 B12942449 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B12942449
M. Wt: 193.17 g/mol
InChI Key: OGMQVEAKKSGGTC-UHFFFAOYSA-N
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Description

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 3, and a methanamine group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Ethylation: The ethyl group is introduced at position 1 through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methanamine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation Products: Imines, oxides.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-ethyl-3-methylpyrazol-4-yl]methanamine: Similar structure but lacks the trifluoromethyl group.

    [1-ethyl-3-(trifluoromethyl)pyrazol-5-yl]methanamine: Similar structure with the trifluoromethyl group at a different position.

    [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine: Similar structure with an ethanamine group instead of methanamine.

Uniqueness

The presence of the trifluoromethyl group at position 3 and the methanamine group at position 4 makes [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine unique. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2-3,11H2,1H3

InChI Key

OGMQVEAKKSGGTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CN

Origin of Product

United States

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